molecular formula C19H13F4N3O2 B2896358 6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide CAS No. 2034256-70-5

6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide

Cat. No. B2896358
CAS RN: 2034256-70-5
M. Wt: 391.326
InChI Key: XFNDYJXUXXKLSA-UHFFFAOYSA-N
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Description

6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been synthesized through various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

1. Transcription Factor Inhibition

A study by Palanki et al. (2000) explored the structure-activity relationship of compounds related to "6-(benzyloxy)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide," focusing on their potential to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This research aimed to improve the oral bioavailability of these compounds. They found that certain modifications in the pyrimidine ring of these compounds could maintain or enhance their activity, highlighting their potential as transcription factor inhibitors (Palanki et al., 2000).

2. Antipathogenic Activity

In the realm of antimicrobial research, Limban et al. (2011) synthesized and characterized a number of acylthioureas, including derivatives related to "this compound." They tested these compounds for their interaction with bacterial cells, noting significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. This study underlines the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

3. Synthesis and Spectroscopic Studies

Sukach et al. (2015) conducted a study on the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, involving compounds structurally similar to "this compound." They examined the spectroscopic properties and potential applications of these analogues, demonstrating the utility of these compounds in the development of new molecular structures with specific functional properties (Sukach et al., 2015).

4. Potential in Cancer Treatment

A study by Liu et al. (2015) synthesized a series of pyrimidinedione derivatives, closely related to the queried compound, and evaluated their antiproliferative activities in colorectal cancer HCT116 cells. They found that these compounds showed potent antitumor activity, indicating their potential as targeted inhibitors for cancer treatment (Liu et al., 2015).

5. Antitubercular and Antibacterial Activities

Bodige et al. (2020) synthesized a series of carboxamide derivatives, which share structural similarities with "this compound." These compounds were screened for antitubercular and antibacterial activities, and some derivatives were found to be more potent than standard drugs like Pyrazinamide and Streptomycin. This suggests the compound's relevance in developing new antimicrobial agents (Bodige et al., 2020).

properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4N3O2/c20-15-7-6-13(8-14(15)19(21,22)23)26-18(27)16-9-17(25-11-24-16)28-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFNDYJXUXXKLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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